2-amino-5-bencil-6-metil-1H-pirimidin-4-ona

Descripción general

Descripción

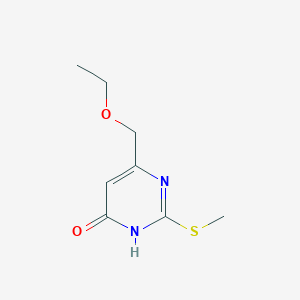

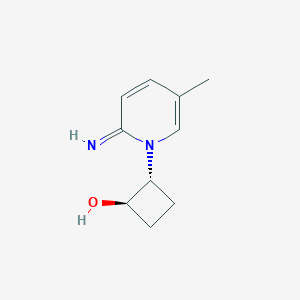

2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one is a useful research compound. Its molecular formula is C12H13N3O and its molecular weight is 215.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-5-benzyl-6-methyl-1H-pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de derivados de pirimidina bicíclica

Este compuesto sirve como precursor en la síntesis de derivados de pirimidina bicíclica, que son cruciales en la química medicinal. Las pirimido[4,5-d]pirimidinas y las pirimido[5,4-d]pirimidinas sintetizadas a partir de tales precursores han mostrado una amplia gama de actividades biológicas .

Inhibición de la corrosión

En el campo de la química industrial, este compuesto ha sido estudiado por sus propiedades de inhibición de la corrosión. Es particularmente eficaz para proteger el acero dulce en ambientes ácidos, como los que se encuentran en la limpieza industrial o la acidificación de pozos de petróleo .

Actividad biológica

Los derivados del compuesto han sido explorados por su importancia biológica. Se han aplicado en los campos médico y farmacéutico, demostrando el potencial para desarrollar nuevos agentes terapéuticos .

Inhibición de EGFR

Se ha informado que algunos derivados de este compuesto actúan como inhibidores selectivos del receptor del factor de crecimiento epidérmico (EGFR), que es un objetivo para la terapia contra el cáncer. Esta aplicación es significativa en el desarrollo de fármacos contra el cáncer .

Ciencia de materiales

En la ciencia de materiales, los derivados del compuesto se pueden utilizar para modificar superficies y crear recubrimientos protectores. Esta aplicación es vital para mejorar la durabilidad y el rendimiento de los materiales en diversas aplicaciones industriales .

Química orgánica sintética

El compuesto también es valioso en la química orgánica sintética, donde se utiliza para desarrollar nuevas rutas y metodologías sintéticas. Esto tiene implicaciones para la producción de moléculas orgánicas complejas .

Mecanismo De Acción

Target of Action

It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, which could potentially be the targets of this compound .

Mode of Action

It is known that pyrimidine derivatives often interact with their targets through various mechanisms, such as inhibiting enzyme activity or blocking receptor sites .

Biochemical Pathways

It is known that pyrimidine derivatives often affect various biochemical pathways, such as those involved in dna synthesis and cell division .

Result of Action

It is known that pyrimidine derivatives often have various effects at the molecular and cellular level, such as inhibiting cell growth or inducing cell death .

Propiedades

IUPAC Name |

2-amino-5-benzyl-4-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-8-10(11(16)15-12(13)14-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCGFYUFABMDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)

![1-(2,3-Difluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1493604.png)

![trans-2-[(2,4-Difluorophenyl)amino]cyclobutan-1-ol](/img/structure/B1493608.png)

![1-{[(2,5-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493610.png)

![1-[({Octahydrocyclopenta[c]pyrrol-2-yl}amino)methyl]cyclobutan-1-ol](/img/structure/B1493611.png)

![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclobutan-1-ol](/img/structure/B1493613.png)

![1-({[2-(1H-pyrrol-1-yl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493614.png)

![1-({[4-(Propan-2-yl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493619.png)

![1-{[Ethyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493620.png)